molecular formula C7H13NO2S B13071955 2-(3-Aminothian-3-yl)acetic acid

2-(3-Aminothian-3-yl)acetic acid

Cat. No.: B13071955
M. Wt: 175.25 g/mol
InChI Key: AEXUYXJKCMHQQO-UHFFFAOYSA-N
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Description

2-(3-Aminothian-3-yl)acetic acid is an organic compound with the molecular formula C7H13NO2S This compound is characterized by the presence of a thian ring, an amino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminothian-3-yl)acetic acid typically involves the reaction of thian derivatives with amino acids under controlled conditions. One common method includes the use of thian-3-yl derivatives and their reaction with glycine or other amino acids in the presence of catalysts and solvents. The reaction conditions often require specific temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminothian-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The thian ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-(3-Aminothian-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Aminothian-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the thian ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thian-3-ylacetic acid: Lacks the amino group, resulting in different chemical properties.

    3-Aminothian-2-ylacetic acid: Similar structure but with a different position of the amino group.

    Thian-3-ylglycine: Contains a glycine moiety instead of an acetic acid group.

Uniqueness

2-(3-Aminothian-3-yl)acetic acid is unique due to the combination of its thian ring, amino group, and acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds cannot.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2-(3-aminothian-3-yl)acetic acid

InChI

InChI=1S/C7H13NO2S/c8-7(4-6(9)10)2-1-3-11-5-7/h1-5,8H2,(H,9,10)

InChI Key

AEXUYXJKCMHQQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(CC(=O)O)N

Origin of Product

United States

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